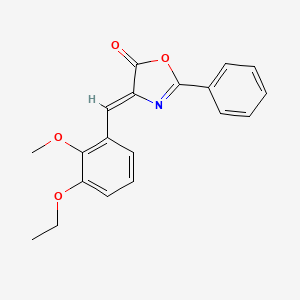
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication. In vivo studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity. However, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has not been extensively studied in humans, so its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has potential applications in various fields, including pharmacology, material science, and organic chemistry. Its synthesis method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties, and it has been shown to inhibit the activity of certain enzymes and signaling pathways. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but it also has some limitations. Future research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could lead to the development of new drugs and materials with unique properties.
Synthesemethoden
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the reaction of salicylaldehyde, ethyl acetoacetate, and aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including pharmacology, material science, and organic chemistry. In pharmacology, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In material science, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials. In organic chemistry, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-16-11-7-10-14(17(16)22-2)12-15-19(21)24-18(20-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPLYLBADMOGFK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

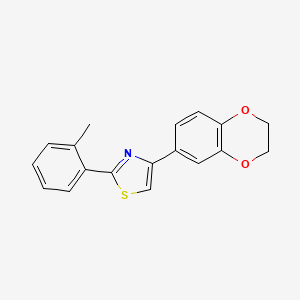
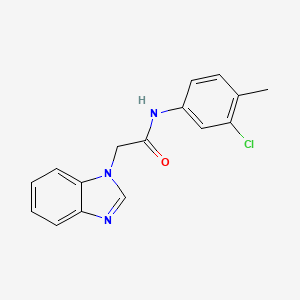
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
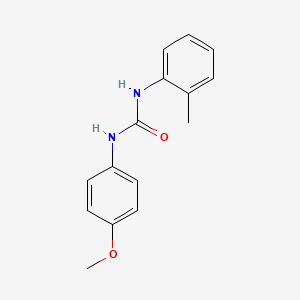

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
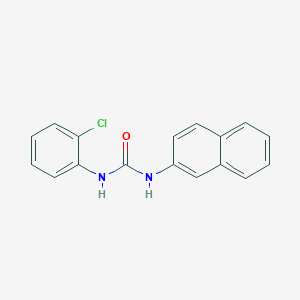
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
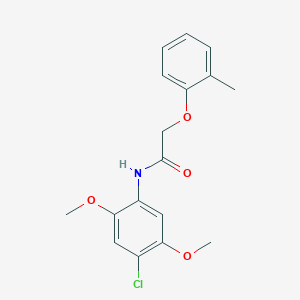
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)